molecular formula C14H18O5 B8122294 4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester

4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester

Cat. No.: B8122294
M. Wt: 266.29 g/mol
InChI Key: FKCHCKRDULIZMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester typically involves the reaction of diethylene glycol with tert-butyl acrylate in the presence of sodium metal as a catalyst . The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature for about 20 hours. After the reaction, the mixture is neutralized with hydrochloric acid, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The compound’s solubility and stability make it a suitable candidate for drug delivery and other applications where controlled release is essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Carboxy-ethoxy)-benzoic acid tert-butyl ester is unique due to its specific structure, which provides a balance of hydrophilicity and hydrophobicity. This property makes it particularly useful in applications requiring solubility in both aqueous and organic solvents. Additionally, its stability and reactivity make it a versatile compound in various chemical and biological processes .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-13(17)10-4-6-11(7-5-10)18-9-8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHCKRDULIZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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